molecular formula C10H11Cl7 B14616560 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane CAS No. 57981-30-3

2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane

Cat. No.: B14616560
CAS No.: 57981-30-3
M. Wt: 379.4 g/mol
InChI Key: CLHAONQDERLQBW-UHFFFAOYSA-N
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Description

2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[221]heptane is a complex organic compound characterized by multiple chlorine atoms and a bicyclic heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Halogenation: Introduction of chlorine atoms into the precursor molecules.

    Cyclization: Formation of the bicyclic heptane structure through intramolecular reactions.

Industrial Production Methods

Industrial production methods would likely involve large-scale halogenation and cyclization reactions, optimized for yield and purity. Specific catalysts and reaction conditions would be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound into more oxidized forms.

    Reduction: Removal of chlorine atoms or reduction of other functional groups.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas.

    Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield chlorinated ketones or alcohols, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane could have applications in several scientific fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a biochemical probe.

    Medicine: Investigation of its pharmacological properties or as a lead compound for drug development.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action for 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Disruption of Cellular Processes: Interference with cellular metabolism or structural integrity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: Another chlorinated compound with different structural features.

    Hexachlorocyclohexane: A chlorinated cycloalkane with distinct chemical properties.

Uniqueness

2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[22

Properties

CAS No.

57981-30-3

Molecular Formula

C10H11Cl7

Molecular Weight

379.4 g/mol

IUPAC Name

2,5,6-trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C10H11Cl7/c11-2-9(3-12)4-1-5(7(14)6(4)13)10(9,17)8(15)16/h4-8H,1-3H2

InChI Key

CLHAONQDERLQBW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C1C(C2(CCl)CCl)(C(Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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